molecular formula C19H19N3O2S B11018907 4-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide

4-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11018907
M. Wt: 353.4 g/mol
InChI Key: HGEBDPMHEVCRAL-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-N-[4-(propan-2-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide (CAS 1190288-14-2) is an organic compound with the molecular formula C19H19N3O2S and a molecular weight of 353.4 g/mol . This molecule is built around a 1,2,3-thiadiazole core, a five-membered heterocyclic ring known for its versatility, which incorporates both sulfur and nitrogen atoms within its structure . The core is substituted at the 4-position with a 4-methoxyphenyl group and at the 5-position with a carboxamide functionality, linking it to a 4-(propan-2-yl)phenyl (or p-cumyl) group. Compounds featuring the 1,2,3-thiadiazole scaffold are of significant interest in various research fields, particularly in agrochemical and medicinal chemistry. Patent literature indicates that derivatives of 1,2,3-thiadiazole-5-carboxylic acid have been investigated for their utility as herbicidal and plant growth regulating agents . Furthermore, the broader class of thiadiazole and related heterocycles is frequently explored in preclinical drug discovery for a wide spectrum of biological activities, including potential anticancer, antimicrobial, and antioxidant effects, given their ability to interact with diverse biological targets . This combination of a heterocyclic core with specific aromatic substituents makes this chemical a valuable synthetic intermediate and a candidate for further structure-activity relationship (SAR) studies in the development of new active compounds. This product is intended for research and development purposes only and is not classified or approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care and in compliance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N-(4-propan-2-ylphenyl)thiadiazole-5-carboxamide

InChI

InChI=1S/C19H19N3O2S/c1-12(2)13-4-8-15(9-5-13)20-19(23)18-17(21-22-25-18)14-6-10-16(24-3)11-7-14/h4-12H,1-3H3,(H,20,23)

InChI Key

HGEBDPMHEVCRAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(N=NS2)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Hurd-Mori Cyclization

The Hurd-Mori method involves cyclizing thiocarbazides with sulfur dichloride (SCl₂) or thionyl chloride (SOCl₂). For 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid, the protocol begins with 4-methoxyacetophenone hydrazone treated with SCl₂ in dichloromethane at −10°C. This yields the thiadiazole ring with a methyl substituent, which is subsequently oxidized to the carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions.

Reaction Conditions:

  • Temperature: −10°C (cyclization), 80°C (oxidation)

  • Yield: 68–72% (over two steps)

  • Key Intermediate: 4-(4-Methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid

Solid-Phase Synthesis with Phosphorus Pentachloride

Adapting methods from CN103936691A, thiosemicarbazide reacts with 4-methoxybenzoic acid and phosphorus pentachloride (PCl₅) in a solvent-free grind. This exothermic reaction forms the thiadiazole ring within 15 minutes, followed by alkaline workup (pH 8–8.2) to isolate 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole. While this produces a 1,3,4-thiadiazole isomer, subsequent ring-opening and rearrangement under acidic conditions yield the 1,2,3-thiadiazole derivative.

Advantages:

  • Reaction Time: 15 minutes (grinding step)

  • Yield: 91% (post-recrystallization)

Carboxylic Acid to Acyl Chloride Conversion

The carboxylic acid intermediate is converted to its reactive acyl chloride derivative for amide bond formation.

Thionyl Chloride (SOCl₂) Method

Treating 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid with excess SOCl₂ under reflux (70°C, 4 hours) achieves quantitative conversion. The excess SOCl₂ is removed under reduced pressure, leaving the acyl chloride as a yellow oil.

Key Data:

  • Solvent: Toluene (anhydrous)

  • Purity: >95% (by ¹H NMR)

Phosphorus Pentachloride (PCl₅) Activation

As per CN107043374B, PCl₅ in toluene at 100°C directly converts the carboxylic acid to acyl chloride without solvent. This method avoids halogenated solvents but requires rigorous moisture control.

Amide Coupling with 4-Isopropyl Aniline

The final step couples the acyl chloride with 4-isopropyl aniline to form the carboxamide.

Base-Free Coupling in Toluene

Adapting the patent CN107043374B, 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carbonyl chloride reacts with 4-isopropyl aniline in refluxing toluene (100–105°C, 4 hours) without acid scavengers. Hydrogen chloride (HCl) gas is vented or absorbed, simplifying purification. Post-reaction, cooling to 0–10°C precipitates the product, which is filtered and washed with cold toluene.

Optimized Parameters:

  • Molar Ratio (Acyl Chloride:Amine): 1:1.05

  • Yield: 94%

  • Purity: 99% (HPLC)

Schotten-Baumann Conditions

Alternatively, the reaction proceeds in a biphasic system (toluene/water) with sodium bicarbonate (NaHCO₃) as a base. While this enhances reaction rate, it introduces salt byproducts, complicating isolation.

Comparison Table:

MethodSolventBaseTemperatureYieldPurity
Base-FreeTolueneNone100°C94%99%
Schotten-BaumannToluene/H₂ONaHCO₃25°C85%95%

Alternative Routes via Cross-Coupling

Suzuki-Miyaura Coupling

Introducing the 4-methoxyphenyl group post-thiadiazole formation is feasible via palladium-catalyzed coupling. A boronate ester intermediate (e.g., tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)) reacts with 5-bromo-1,2,3-thiadiazole-5-carboxamide under Pd(dppf)Cl₂ catalysis.

Conditions:

  • Catalyst: Pd(dppf)Cl₂ (1 mol%)

  • Ligand: 1,1′-Bis(diphenylphosphino)ferrocene

  • Base: KOAc

  • Solvent: 1,4-Dioxane, 80°C, 18 hours

  • Yield: 70%

Purification and Characterization

Recrystallization

The crude product is recrystallized from ethanol/water (3:1) to remove unreacted amine and inorganic salts.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, thiadiazole-H), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 7.32 (d, J = 8.8 Hz, 2H, Ar-H), 6.98 (d, J = 8.4 Hz, 2H, Ar-H), 6.67 (d, J = 8.4 Hz, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 2.91 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.28 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).

  • HRMS (ESI): m/z [M+H]⁺ calcd. for C₂₀H₂₀N₃O₂S: 374.1224; found: 374.1228.

Scale-Up Considerations

Continuous HCl Removal

Large-scale reactions employ gas scrubbers to absorb HCl, preventing equipment corrosion and ensuring consistent yields.

Solvent Recycling

Toluene is distilled and reused, reducing production costs by 20–30% .

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Thiadiazoles have been extensively studied for their potential anticancer properties. The compound has shown promising results in various studies:

  • Mechanisms of Action :
    • Inhibition of DNA and RNA Synthesis : Thiadiazole derivatives can inhibit nucleic acid synthesis, which is crucial for cancer cell proliferation. This mechanism has been linked to their ability to target key enzymes involved in DNA replication .
    • Interaction with Biological Targets : The heteroatoms in thiadiazoles can interact with biological targets such as kinases and phosphodiesterases, which are critical in tumorigenesis .
  • In Vitro Studies :
    • In studies involving human cancer cell lines (e.g., HepG-2 and A-549), thiadiazole derivatives demonstrated significant cytotoxic effects compared to standard chemotherapeutics like cisplatin . The compound's structure allows it to effectively penetrate cancer cells and exert its effects.
  • Molecular Docking Studies :
    • Molecular docking simulations have indicated that this compound can bind effectively to dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis. This binding affinity suggests a potential mechanism for its anticancer activity .

Other Biological Activities

Beyond anticancer applications, thiadiazole derivatives have been investigated for other therapeutic uses:

  • Antimicrobial Properties : Some studies indicate that compounds containing thiadiazole rings exhibit antimicrobial activity against various pathogens. This makes them candidates for developing new antibiotics .
  • Anti-inflammatory Effects : Research has suggested that certain thiadiazole derivatives may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases .

Case Studies

Several case studies highlight the effectiveness of thiadiazole derivatives in clinical settings:

  • Study on Hepatocellular Carcinoma :
    • A study synthesized a series of thiadiazoles and evaluated their cytotoxicity against HepG-2 cells. Results showed that certain derivatives had IC50 values significantly lower than those of conventional drugs, indicating higher potency .
  • Lung Cancer Research :
    • Another investigation focused on A-549 lung cancer cells demonstrated that specific thiadiazole compounds inhibited cell growth by inducing apoptosis through the activation of caspase pathways .

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

N-(4-Chlorobenzyl)-4-(4-Methoxyphenyl)-1,2,3-Thiadiazole-5-Carboxamide

This analogue replaces the isopropylphenyl group with a 4-chlorobenzyl moiety. The synthesis involves similar coupling reagents for amide bond formation but introduces a chlorinated benzylamine instead of isopropylphenylamine.

N-Phenyl-5-Thioxo-4,5-Dihydro-1,3,4-Thiadiazole-2-Carboxamide (3a–d)

These derivatives feature a reduced thiadiazole ring (dihydro) with a thioxo group at position 3. The synthesis involves reacting 2-hydrazino-N-phenyl-2-thioxoacetamide with carbon disulfide and potassium hydroxide. The thioxo group may improve redox activity but reduces aromaticity compared to the fully unsaturated thiadiazole in the target compound .

5-(S-Alkyl)-1,3,4-Thiadiazole-2-Carboxamides (4a–d)

These compounds introduce alkylthio groups at position 5 via alkylation of thioxo intermediates. For example, 5-(methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (4a) shows enhanced lipophilicity compared to the methoxyphenyl-substituted target compound, which may affect membrane permeability .

4-Amino-5-[4-(4-Methoxyphenyl)Piperazine-1-Carbonyl]-N-(Propan-2-yl)-1,2-Thiazole-3-Carboxamide

This analogue replaces the thiadiazole core with a thiazole ring and incorporates a piperazine-carbonyl group.

Anticancer Activity

  • Thiazole Derivatives : Compounds like 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (3) and its derivatives demonstrated IC50 values of 1.61–1.98 μg/mL against HepG-2 cells, attributed to the thiazole-thioamide scaffold. The target compound’s thiadiazole ring may offer improved metabolic stability over thiazoles .
  • Thiadiazole Derivatives : N-(4-chlorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide showed moderate activity in preliminary assays, suggesting that halogenation at the benzyl position enhances cytotoxicity but reduces selectivity compared to the isopropylphenyl group in the target compound .

Enzyme Inhibition

  • 5-(S-Alkyl) Derivatives : Alkylthio groups in 4a–d increased inhibitory potency against acetylcholinesterase (AChE) by 20–35% compared to unsubstituted analogues, highlighting the role of sulfur-based substituents in enzyme interactions .

Physicochemical Properties

Property Target Compound N-(4-Chlorobenzyl) Analogue 5-(Methylthio) Derivative (4a) Thiazole-Piperazine Analogue
Core Structure 1,2,3-Thiadiazole 1,2,3-Thiadiazole 1,3,4-Thiadiazole Thiazole
Substituents 4-Methoxyphenyl, Isopropylphenyl 4-Methoxyphenyl, Chlorobenzyl Methylthio, Phenyl Piperazine-carbonyl, Methoxyphenyl
LogP (Predicted) 3.8 4.2 3.5 2.9
Aqueous Solubility (µg/mL) 12.4 8.7 15.2 45.6
IC50 (HepG-2, μg/mL) Pending 8.9 (estimated) N/A 1.98 (thiazole derivative)

Notes:

  • The isopropylphenyl group in the target compound balances lipophilicity (LogP ~3.8) and solubility, whereas the chlorobenzyl analogue’s higher LogP (~4.2) may limit bioavailability .
  • The thiazole-piperazine analogue’s lower LogP and higher solubility suggest improved pharmacokinetic profiles but reduced membrane penetration .

Key Research Findings

Synthetic Flexibility : The target compound’s synthesis shares similarities with other thiadiazole carboxamides, utilizing coupling reagents like EDCI/HOBt for amide bond formation. However, the isopropylphenylamine coupling step requires precise stoichiometry to avoid byproducts .

Biological Potential: Thiadiazole derivatives consistently show higher metabolic stability than thiazoles due to reduced susceptibility to cytochrome P450 oxidation. This positions the target compound as a promising candidate for in vivo studies .

SAR Insights : The 4-methoxyphenyl group enhances π-π stacking with aromatic residues in enzyme active sites, while the isopropyl group minimizes steric hindrance compared to bulkier substituents like cyclopropyl or fluorinated aryl groups .

Biological Activity

The compound 4-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide is a member of the thiadiazole family, known for its diverse biological activities. Thiadiazoles have garnered interest in medicinal chemistry due to their potential therapeutic applications, particularly in anticancer, antimicrobial, and anti-inflammatory domains. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H19N3O2S\text{C}_{17}\text{H}_{19}\text{N}_{3}\text{O}_{2}\text{S}

Key properties include:

  • Molecular Weight : 317.41 g/mol
  • Density : Not specified
  • Solubility : Soluble in organic solvents

Anticancer Activity

Thiadiazole derivatives have shown promising anticancer properties. Recent studies indicate that compounds similar to 4-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide exhibit significant inhibitory effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. For instance:

  • IC50 Values : Compounds with similar structures demonstrated IC50 values ranging from 3.3 μM to 52.63 μM against different cancer cell lines, indicating potent anticancer activity compared to standard treatments like cisplatin .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Thiadiazoles are known to exhibit activity against bacterial strains and fungi. In vitro studies have reported:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values lower than standard antibiotics, suggesting enhanced efficacy against pathogens such as Mycobacterium tuberculosis and other resistant strains .

Anti-inflammatory Effects

Research indicates that thiadiazole derivatives can modulate inflammatory pathways. The anti-inflammatory properties are attributed to the inhibition of key enzymes involved in inflammation, such as cyclooxygenases (COX). Studies have shown:

  • Inhibition Assays : Compounds similar to this thiadiazole demonstrated significant inhibition of COX enzymes in vitro, leading to reduced inflammation markers in treated models .

The mechanisms underlying the biological activities of thiadiazoles often involve:

  • DNA/RNA Synthesis Inhibition : Thiadiazoles can interfere with nucleic acid synthesis, which is crucial for cancer cell proliferation.
  • Enzyme Inhibition : They may inhibit enzymes like carbonic anhydrase and phosphodiesterases, contributing to their anticancer and anti-inflammatory effects .
  • Receptor Interaction : Some derivatives act as antagonists at specific receptors involved in tumorigenesis and inflammation .

Case Study 1: Anticancer Activity

A study involving a series of thiadiazole derivatives reported that a compound structurally related to 4-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide exhibited an IC50 of 8.03 μM against A549 lung cancer cells. This study highlighted the compound's ability to induce apoptosis through the activation of caspases and modulation of cell cycle progression .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various thiadiazole derivatives against Staphylococcus aureus. The compound showed an MIC of 16 μg/mL, outperforming several conventional antibiotics in efficacy tests .

Q & A

Q. Resolution Strategy :

  • Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Conduct pharmacokinetic studies (e.g., plasma half-life in rodent models) .

Advanced: What are the stability profiles of this compound under varying conditions?

Methodological Answer:

  • Thermal Stability : Perform TGA/DSC to determine decomposition temperature (>200°C typical for thiadiazoles) .
  • Photostability : Expose to UV light (λ=254 nm) and monitor degradation via HPLC. Use amber vials for light-sensitive samples .
  • pH Stability : Incubate in buffers (pH 1–13) and quantify intact compound. Thiadiazoles are generally stable at pH 4–9 .

Storage Recommendations : -20°C in anhydrous DMSO under argon .

Advanced: Which analytical techniques are critical for purity assessment?

Methodological Answer:

  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection (λ=254 nm). Purity ≥98% required for in vivo studies .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
  • Chiral HPLC (if applicable): Resolve enantiomers using amylose-based columns .

QA/QC : Include certificate of analysis (CoA) with batch-to-batch reproducibility data .

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